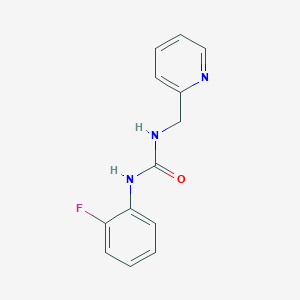![molecular formula C19H28N2O3S B5301511 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is a chemical compound that has gained significant attention in scientific research. It is a member of the azepane family and has been used in various studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in disease progression. It may also interact with specific receptors in the body to produce its therapeutic effects.
Biochemical and Physiological Effects:
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its unique properties. The compound has been shown to have a high affinity for specific receptors and enzymes, making it a valuable tool for studying their functions. However, one limitation of using the compound is its potential toxicity. Careful consideration must be taken when using the compound in lab experiments to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane. One potential direction is the development of new therapeutic agents based on the compound's structure. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases. Another potential direction is the development of new drug delivery systems using the compound as a targeting agent.
Conclusion:
In conclusion, 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane is a valuable compound in scientific research. Its unique properties make it a valuable tool for studying the functions of specific enzymes and receptors. Additionally, its potential use as a therapeutic agent for the treatment of various diseases makes it an exciting area of research. With further research, the compound may lead to the development of new drugs and drug delivery systems, ultimately improving the lives of patients.
Synthesemethoden
The synthesis of 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane involves the reaction of 2-methyl-5-(piperidin-1-ylcarbonyl)benzenesulfonyl chloride with azepane. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure 1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane.
Wissenschaftliche Forschungsanwendungen
1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane has been used in various scientific research studies. It has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has also been used in studies related to drug delivery and drug targeting.
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16-9-10-17(19(22)20-11-5-4-6-12-20)15-18(16)25(23,24)21-13-7-2-3-8-14-21/h9-10,15H,2-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPWKNGPMUAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-[4-(4-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5301444.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)

![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)